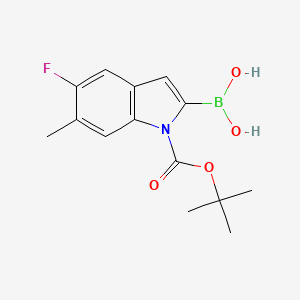
1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This particular compound is characterized by its unique structure, which includes a boronic acid group, a fluorine atom, and a methyl group attached to the indole ring.
Métodos De Preparación
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester typically involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions . The reaction conditions often include refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorine atom and boronic acid group can be reduced under specific conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing biological processes. The boronic acid group can form reversible covalent bonds with biomolecules, affecting their function . The fluorine atom enhances the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives with different substituents on the indole ring. For example:
1H-Indole-2-carboxylic acid, 1-methyl-: Lacks the boronic acid and fluorine groups.
1-Boc-6-methylindole-2-boronic acid: Contains a similar boronic acid group but lacks the fluorine atom.
The uniqueness of 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester lies in its combination of boronic acid, fluorine, and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17BFNO4 |
|---|---|
Peso molecular |
293.10 g/mol |
Nombre IUPAC |
[5-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C14H17BFNO4/c1-8-5-11-9(6-10(8)16)7-12(15(19)20)17(11)13(18)21-14(2,3)4/h5-7,19-20H,1-4H3 |
Clave InChI |
HASVLHUAJVFILK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C(=C2)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B14790896.png)
![7-[5-(3-Hydroxyoctylidene)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14790903.png)
![Methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride](/img/structure/B14790910.png)
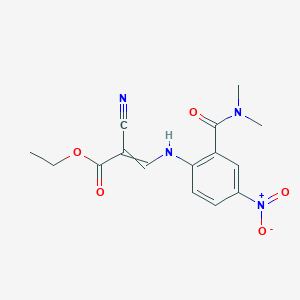
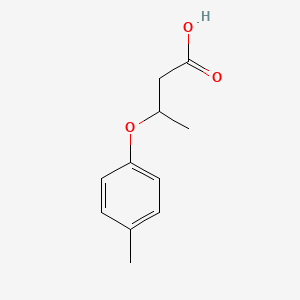
![Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-](/img/structure/B14790923.png)
![benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14790931.png)
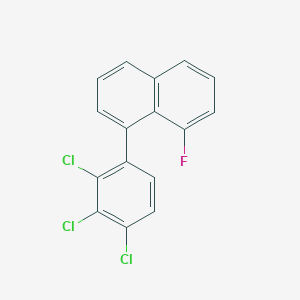
![7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one](/img/structure/B14790953.png)
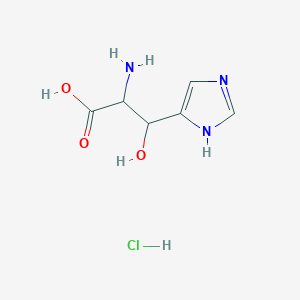
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790969.png)
![N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14790981.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
